NSC59984

説明

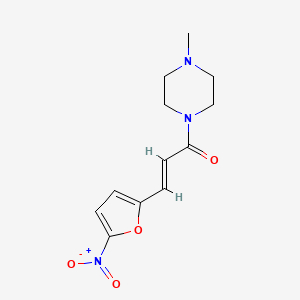

Structure

3D Structure

特性

IUPAC Name |

(E)-1-(4-methylpiperazin-1-yl)-3-(5-nitrofuran-2-yl)prop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O4/c1-13-6-8-14(9-7-13)11(16)4-2-10-3-5-12(19-10)15(17)18/h2-5H,6-9H2,1H3/b4-2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKTRIGNWBRHBFV-DUXPYHPUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C(=O)C=CC2=CC=C(O2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCN(CC1)C(=O)/C=C/C2=CC=C(O2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

NSC59984: A Dual-Pronged Approach to Reactivating Tumor Suppression in Cancers with Mutant p53

For Immediate Release

This technical guide delineates the intricate mechanisms of action of the small molecule NSC59984, a promising therapeutic agent in the landscape of targeted cancer therapy. Primarily focusing on malignancies harboring mutant p53, this compound orchestrates a sophisticated cellular response, culminating in the degradation of the oncogenic mutant p53 protein and the reactivation of tumor suppressor pathways. This document provides an in-depth analysis of its dual mechanisms of action, supported by quantitative data, detailed experimental protocols, and visual representations of the signaling cascades involved.

Core Mechanisms of Action: A Two-Fold Strategy

This compound exhibits a nuanced approach to combatting cancer cells with aberrant p53 function. Its efficacy stems from two interconnected pathways that converge on the elimination of mutant p53 and the restoration of downstream tumor-suppressive signaling.

Restoration of p53 Pathway Signaling through p73 Activation and Mutant p53 Degradation

This compound directly targets the stability of the mutant p53 protein. It facilitates the degradation of various forms of mutant p53 through the MDM2-mediated ubiquitin-proteasome system.[1][2][3] This targeted degradation alleviates the dominant-negative effects and gain-of-function activities of mutant p53.[1][2]

Crucially, the depletion of mutant p53 unleashes the activity of the p53 family member, p73. Activated p73 then transcriptionally activates downstream targets of the wild-type p53 pathway, effectively restoring crucial tumor-suppressive functions such as apoptosis. This leads to p73-dependent cancer cell death with minimal toxicity to normal cells. Preclinical studies have demonstrated that this compound can synergize with conventional chemotherapeutic agents like CPT11 to enhance cell death in mutant p53-expressing colorectal cancer cells.

Induction of Mutant p53 Degradation via a ROS-ERK2-MDM2 Axis

A second, interconnected mechanism involves the induction of reactive oxygen species (ROS) within cancer cells. This compound treatment leads to an increase in cellular ROS, which in turn promotes the sustained phosphorylation of extracellular signal-regulated kinase 2 (ERK2).

This activated, phosphorylated ERK2 then phosphorylates MDM2 at serine-166. This phosphorylation event enhances the binding of MDM2 to mutant p53, facilitating its ubiquitination and subsequent degradation by the proteasome. This ROS-dependent pathway highlights a vulnerability in cancer cells with high basal ROS levels and stabilized mutant p53. The efficacy of this compound in degrading mutant p53 and its antitumor effects are increased in cells with higher cellular ROS.

Quantitative Data Summary

The following table summarizes the effective concentrations (EC50) of this compound in various cell lines, demonstrating its selectivity for cancer cells, particularly those with mutant p53, over normal cells.

| Cell Line Category | Number of Cell Lines (n) | Mean EC50 (µM) ± SD |

| Normal Fibroblast Cells | 3 | > 30 |

| p53 Mutant Cancer Cells | 9 | 5.2 ± 2.1 |

| Wild-Type p53 Cancer Cells | 3 | 12.5 ± 3.5 |

Data extracted from cell viability assays after 72 hours of this compound treatment.

Key Experimental Protocols

A comprehensive understanding of the mechanism of this compound has been elucidated through a series of key in vitro and in vivo experiments.

Cell Viability and Cytotoxicity Assays

-

Protocol: Cancer and normal cell lines are seeded in 96-well plates and treated with a range of this compound concentrations for 72 hours. Cell viability is assessed using assays such as the CellTiter-Glo Luminescent Cell Viability Assay (Promega), which measures ATP levels as an indicator of metabolically active cells.

-

Data Analysis: Luminescence is measured using a plate reader, and the data is normalized to DMSO-treated control cells. EC50 values are calculated using nonlinear regression analysis in software such as PRISM (GraphPad).

Western Blot Analysis

-

Protocol: To determine the effect of this compound on protein expression, cells are treated with the compound for specified times. Whole-cell lysates are prepared, and protein concentrations are determined using a BCA assay. Equal amounts of protein are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against proteins of interest (e.g., mutant p53, p73, p21, p-ERK, total ERK, MDM2). Horseradish peroxidase-conjugated secondary antibodies are used for detection via chemiluminescence.

-

Purpose: This technique is crucial for observing the degradation of mutant p53 and the upregulation or phosphorylation of key signaling proteins.

Immunoprecipitation and Ubiquitination Assays

-

Protocol: To investigate the interaction between MDM2 and mutant p53 and the ubiquitination of mutant p53, cells are treated with this compound, often in the presence of a proteasome inhibitor like MG132 to allow for the accumulation of ubiquitinated proteins. Cell lysates are incubated with an antibody against mutant p53 or MDM2 to immunoprecipitate the protein of interest and its binding partners. The immunoprecipitates are then analyzed by Western blotting using antibodies against ubiquitin, MDM2, or mutant p53.

-

Purpose: This assay provides direct evidence for the this compound-induced, MDM2-mediated ubiquitination of mutant p53.

Colony Formation Assay

-

Protocol: Cells are seeded at a low density in 6-well plates and treated with this compound. After a period of incubation (typically 10-14 days) to allow for colony growth, the colonies are fixed with methanol and stained with crystal violet. The number of colonies is then counted.

-

Purpose: This long-term assay assesses the effect of this compound on the clonogenic survival and proliferative capacity of cancer cells.

In Vivo Xenograft Studies

-

Protocol: Human cancer cells expressing mutant p53 are subcutaneously injected into immunocompromised mice. Once tumors are established, mice are treated with this compound (e.g., via intraperitoneal injection) or a vehicle control. Tumor volume is measured regularly. At the end of the study, tumors are excised for further analysis, such as Western blotting or immunohistochemistry.

-

Purpose: These studies are essential to confirm the anti-tumor efficacy of this compound in a living organism.

References

- 1. Small molecule this compound restores p53 pathway signaling and anti-tumor effects against colorectal cancer via p73 activation and degradation of mutant p53 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Small-Molecule this compound Restores p53 Pathway Signaling and Antitumor Effects against Colorectal Cancer via p73 Activation and Degradation of Mutant p53 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

The Role of NSC59984 in p53 Pathway Restoration: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The tumor suppressor protein p53 is a critical regulator of cellular processes such as cell cycle arrest and apoptosis, and it is mutated in over 50% of human cancers.[1] These mutations often lead to a loss of tumor-suppressive function and the acquisition of oncogenic "gain-of-function" (GOF) properties, contributing to tumor progression and therapeutic resistance.[1][2] The small molecule NSC59984 has emerged as a promising therapeutic agent that restores the p53 signaling pathway, not by refolding mutant p53, but through a unique dual mechanism. This compound induces the degradation of GOF mutant p53 via a reactive oxygen species (ROS)-dependent pathway and simultaneously activates the p53 family member, p73, to reinstate transcriptional control over p53 target genes.[1][3] This guide provides a detailed technical overview of this compound's mechanism of action, supported by quantitative data and key experimental protocols.

Introduction: The Challenge of Mutant p53 in Cancer

The p53 protein functions as a crucial transcription factor that responds to cellular stress by orchestrating a variety of anti-proliferative responses. Inactivation of the p53 pathway is a near-universal feature of human cancers. While wild-type p53 is maintained at low levels by its E3 ubiquitin ligase, MDM2, various stress signals stabilize and activate p53. However, missense mutations in the TP53 gene often result in the expression of a highly stable, full-length mutant protein that accumulates in the nucleus.

This accumulation leads to two oncogenic outcomes:

-

Loss-of-Function: The mutant protein is incapable of binding to p53 response elements in DNA, thereby ablating its tumor suppressor functions.

-

Gain-of-Function (GOF): The mutant p53 protein acquires new oncogenic functions, often by interacting with other transcription factors to promote proliferation, invasion, and chemoresistance.

Therefore, therapeutic strategies aimed at either restoring wild-type function or eliminating the GOF mutant p53 protein represent a highly attractive approach for cancer treatment. This compound is a first-in-class small molecule identified through a functional screen for its ability to restore p53 pathway signaling specifically in cancer cells expressing mutant p53.

Core Mechanism of Action of this compound

This compound employs a dual-pronged strategy to restore p53 signaling. It does not restore a wild-type conformation to mutant p53. Instead, it induces the degradation of mutant p53 and activates p73, a p53 homolog that is rarely mutated in cancer.

Degradation of Mutant p53 via the ROS-ERK2-MDM2 Axis

This compound triggers the degradation of various p53 mutants through the ubiquitin-proteasome system. This process is initiated by an increase in intracellular reactive oxygen species (ROS), which leads to the sustained activation (phosphorylation) of ERK2. Activated ERK2, in turn, phosphorylates the E3 ubiquitin ligase MDM2 at serine-166. This phosphorylation event enhances the binding of MDM2 to mutant p53, leading to the latter's ubiquitination and subsequent degradation by the proteasome. This mechanism specifically targets mutant p53 for degradation while leaving wild-type p53 unaffected.

Pathway Restoration through p73 Activation

In many cancer cells, the GOF mutant p53 protein binds to and sequesters p73, inhibiting its tumor-suppressive activity. By promoting the degradation of mutant p53, this compound liberates p73 from this inhibitory complex. The released and active p73 can then function as a transcription factor, binding to the promoters of canonical p53 target genes such as p21, PUMA, and NOXA. The upregulation of these genes re-establishes the p53 pathway, leading to cell cycle arrest and apoptosis in a p73-dependent manner.

Quantitative Data Summary

The efficacy of this compound has been quantified across various cell lines, demonstrating selectivity for cancer cells over normal cells and a potent ability to modulate p53 target genes.

Table 1: Efficacy (EC50) of this compound in Human Cell Lines EC50 values were determined after 72 hours of treatment.

| Cell Line | Cancer Type | p53 Status | EC50 (µM, Mean ± SD) |

| SW480 | Colorectal | Mutant (R273H/P309S) | 5.2 ± 0.6 |

| DLD-1 | Colorectal | Mutant (S241F) | 6.8 ± 0.9 |

| HT-29 | Colorectal | Mutant (R273H) | 7.5 ± 1.1 |

| HCT116 | Colorectal | Wild-Type | 10.5 ± 1.5 |

| HCT116 p53-/- | Colorectal | Null | 8.38 |

| MRC5 | Normal Lung Fibroblast | Wild-Type | > 25 |

| Normal Fibroblasts (Pooled) | Normal | Wild-Type | 34.2 ± 4.5 |

Data compiled from studies including Zhang et al. (2015).

Table 2: Effect of this compound on p53 Target Gene Expression in SW480 Cells

| Gene | Modality | Treatment (25 µM this compound) | Fold Change vs. DMSO Control |

| p21 | mRNA | 3 hours | ~ 4.5 |

| Protein | 8 hours | Significant Upregulation | |

| Puma | mRNA | 3 hours | ~ 3.0 |

| Protein | 8 hours | Significant Upregulation | |

| Noxa | mRNA | 3 hours | ~ 3.5 |

| Protein | 8 hours | Significant Upregulation | |

| DR5 | Protein | 8 hours | Significant Upregulation |

Data represents findings from studies where this compound treatment led to dose-dependent increases in both mRNA and protein levels of these target genes.

Key Experimental Protocols

The following are summarized methodologies for experiments crucial to elucidating the function of this compound.

Cell Viability Assay

-

Cell Plating: Seed 5,000 cells per well in a 96-well plate and allow them to adhere overnight.

-

Treatment: Treat cells with a serial dilution of this compound (e.g., 0.1 to 50 µM) or DMSO as a vehicle control.

-

Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator.

-

Quantification: Measure cell viability using a CellTiter-Glo® Luminescent Cell Viability Assay according to the manufacturer's protocol.

-

Analysis: Normalize luminescence data to the DMSO control wells and calculate EC50 values using appropriate software (e.g., GraphPad Prism).

Western Blot Analysis

-

Cell Lysis: Plate cells and treat with this compound for the desired time (e.g., 8 hours for target proteins, 16 hours for degradation studies). Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration using a BCA assay.

-

Electrophoresis: Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-PAGE gel and separate by electrophoresis.

-

Transfer: Transfer separated proteins to a PVDF membrane.

-

Blocking & Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies (e.g., anti-p53, anti-p21, anti-p-MDM2 Ser166, anti-β-actin) overnight at 4°C.

-

Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour. Detect signal using an enhanced chemiluminescence (ECL) substrate.

Immunoprecipitation for Ubiquitination

This workflow is used to demonstrate that this compound enhances the ubiquitination of mutant p53.

References

- 1. Small molecule this compound restores p53 pathway signaling and anti-tumor effects against colorectal cancer via p73 activation and degradation of mutant p53 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Small-Molecule this compound Restores p53 Pathway Signaling and Antitumor Effects against Colorectal Cancer via p73 Activation and Degradation of Mutant p53 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Small-Molecule this compound Induces Mutant p53 Degradation through a ROS-ERK2-MDM2 Axis in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

NSC59984: A Promising Agent for Mutant p53 Degradation in Cancer Therapy

An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the small molecule NSC59984 as a therapeutic agent targeting mutant p53 for degradation. Over 50% of human cancers harbor mutations in the p53 gene, which not only abolish its tumor suppressor function but can also confer oncogenic gain-of-function (GOF) properties, contributing to tumor progression and therapeutic resistance.[1][2] this compound has emerged as a promising compound that can induce the degradation of mutant p53, restore p53 pathway signaling, and inhibit tumor growth.[1][2] This document details the mechanism of action, quantitative efficacy, experimental protocols, and relevant signaling pathways associated with this compound.

Quantitative Data Summary

The efficacy of this compound has been evaluated across various cancer cell lines and in vivo models. The following tables summarize the key quantitative findings from preclinical studies.

Table 1: In Vitro Efficacy of this compound in Human Cancer Cell Lines

| Cell Line | p53 Status | EC50 (µM) of this compound (72h treatment) | Reference |

| SW480 | Mutant p53 | Not explicitly stated, but induces p53 target genes | [1] |

| DLD-1 | Mutant p53 | Not explicitly stated, but induces p53 target genes | |

| HCT116 | Wild-type p53 | Not explicitly stated, but upregulates p21 | |

| HCT116 p53-/- | p53-null | 8.38 | |

| Normal Fibroblasts | Wild-type p53 | Significantly higher than in cancer cells | |

| Mutant p53 Cancer Cells (average of 9 lines) | Mutant p53 | Lower than normal and wild-type p53 cancer cells | |

| Wild-type p53 Cancer Cells (average of 3 lines) | Wild-type p53 | Higher than mutant p53 cancer cells |

Table 2: In Vivo Efficacy of this compound in Xenograft Models

| Xenograft Model | Treatment | Duration | Tumor Weight Reduction | Reference |

| DLD-1 (mutant p53) | This compound | 15 days | 34% (p<0.05) | |

| DLD-1 p73 knock-down (mutant p53) | This compound | 15 days | 18% | |

| HT29 (mutant p53) | This compound + BSO | 2 weeks | Significant suppression compared to single agent |

Mechanism of Action

This compound induces the degradation of mutant p53 through a multi-faceted mechanism involving the ubiquitin-proteasome system and the activation of specific signaling pathways.

MDM2-Mediated Ubiquitination and Proteasomal Degradation

This compound facilitates the degradation of mutant p53 via the E3 ubiquitin ligase MDM2. This process is dependent on the proteasome, as demonstrated by the rescue of mutant p53 levels upon treatment with the proteasome inhibitor MG132. The interaction between mutant p53 and MDM2 is enhanced by this compound-induced phosphorylation of MDM2 at Serine 166 and mutant p53 at Threonine 55. Inhibition of MDM2 with nutlin-3 partially reverses the this compound-mediated degradation of mutant p53, confirming the crucial role of MDM2.

The ROS-ERK2-MDM2 Signaling Axis

A key signaling pathway activated by this compound involves the generation of reactive oxygen species (ROS). Increased ROS levels lead to the sustained phosphorylation and activation of ERK2. Activated ERK2, in turn, phosphorylates MDM2 at Serine 166, which enhances its binding to mutant p53 and subsequent ubiquitination and degradation. The requirement of this pathway is evidenced by the blockage of this compound-induced MDM2 phosphorylation and mutant p53 degradation upon treatment with the MEK1/2 inhibitor U0126.

Restoration of p53 Pathway Signaling via p73 Activation

In addition to degrading mutant p53, this compound restores wild-type p53-like signaling through the activation of the p53 family member, p73. By degrading mutant p53, which often sequesters and inhibits p73, this compound releases p73 to transcriptionally activate p53 target genes involved in apoptosis and cell cycle arrest, such as p21, Puma, and Noxa. The anti-tumor effects of this compound are significantly diminished in p73 knock-down models, highlighting the importance of p73 activation for its therapeutic efficacy.

Signaling and Experimental Workflow Diagrams

Caption: this compound Mechanism of Action.

Caption: Western Blot Experimental Workflow.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the activity of this compound.

Western Blot Analysis for Protein Expression

This protocol is for assessing the levels of mutant p53, p-MDM2, p-ERK2, p21, Puma, and Noxa following this compound treatment.

1. Cell Culture and Treatment:

-

Culture cancer cells (e.g., SW480, DLD-1) in appropriate media to 70-80% confluency.

-

Treat cells with desired concentrations of this compound or DMSO (vehicle control) for the specified duration (e.g., 8, 16, or 24 hours).

2. Cell Lysis:

-

Wash cells twice with ice-cold phosphate-buffered saline (PBS).

-

Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Incubate on ice for 30 minutes with periodic vortexing.

-

Centrifuge at 14,000 x g for 20 minutes at 4°C to pellet cell debris.

-

Collect the supernatant containing the total protein lysate.

3. Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.

4. SDS-PAGE and Protein Transfer:

-

Normalize protein concentrations for all samples with lysis buffer and add Laemmli sample buffer.

-

Denature samples by boiling at 95-100°C for 5-10 minutes.

-

Load equal amounts of protein (e.g., 20-40 µg) per lane onto a 4-12% SDS-polyacrylamide gel.

-

Perform electrophoresis to separate proteins by size.

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

5. Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against the target proteins (e.g., anti-p53, anti-p-MDM2 Ser166, anti-p-ERK2, anti-p21, anti-Puma, anti-Noxa) overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

6. Signal Detection:

-

Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

-

Detect the signal using an imaging system or X-ray film.

Ubiquitination Assay

This protocol is to determine if this compound induces the ubiquitination of mutant p53.

1. Transfection:

-

Transfect cells (e.g., SW480) with a hemagglutinin (HA)-tagged ubiquitin (HA-Ub) plasmid for 48 hours.

2. Cell Treatment:

-

Treat the transfected cells with 25 µM this compound and the proteasome inhibitor MG132 (10 µM) for 16 hours.

3. Immunoprecipitation:

-

Lyse the cells as described in the Western Blot protocol.

-

Pre-clear the cell lysates with protein A/G agarose beads.

-

Incubate the pre-cleared lysates with an anti-p53 antibody overnight at 4°C.

-

Add protein A/G agarose beads and incubate for an additional 2-4 hours to capture the immune complexes.

-

Wash the beads extensively with lysis buffer.

4. Western Blot Analysis:

-

Elute the immunoprecipitated proteins from the beads by boiling in sample buffer.

-

Perform Western blotting as described above, using an anti-HA antibody to detect ubiquitinated p53.

Quantitative Real-Time PCR (qRT-PCR)

This protocol is for measuring the mRNA levels of p53 target genes.

1. Cell Treatment and RNA Isolation:

-

Treat cells with this compound for the desired time (e.g., 3 hours).

-

Isolate total RNA using a commercial kit (e.g., RNeasy Mini Kit).

2. cDNA Synthesis:

-

Synthesize complementary DNA (cDNA) from the isolated RNA using a reverse transcription kit (e.g., SuperScript II First-Strand Synthesis System).

3. Real-Time PCR:

-

Perform quantitative PCR using a SYBR Green-based master mix and primers specific for the target genes (e.g., p21, Puma, Noxa) and a housekeeping gene (e.g., GAPDH) for normalization.

-

Analyze the data using the ΔΔCt method to determine the relative fold change in mRNA expression.

In Vivo Xenograft Studies

This protocol outlines the general procedure for evaluating the anti-tumor efficacy of this compound in a mouse model.

1. Cell Implantation:

-

Subcutaneously implant cancer cells (e.g., 2 x 10^6 DLD-1 or HT29 cells) mixed with Matrigel into the flanks of immunodeficient mice (e.g., nude mice).

2. Treatment:

-

Once tumors are established, randomize the mice into treatment and control groups.

-

Administer this compound (e.g., 75 mg/kg) via intraperitoneal injection every 3 days. The control group receives vehicle (e.g., DMSO).

3. Tumor Measurement and Animal Monitoring:

-

Measure tumor volume regularly (e.g., every 3 days) using calipers.

-

Monitor the body weight and overall health of the mice throughout the study.

4. Endpoint Analysis:

-

At the end of the study (e.g., day 15 or 2 weeks), euthanize the mice and excise the tumors.

-

Measure the final tumor weight.

-

Tumors can be further processed for immunohistochemistry or Western blot analysis.

Conclusion

This compound represents a compelling therapeutic strategy for cancers harboring mutant p53. Its ability to induce mutant p53 degradation through the MDM2-proteasome pathway, coupled with the activation of p73-mediated tumor-suppressive signaling, provides a dual mechanism for combating cancer. The detailed preclinical data and established experimental protocols presented in this guide offer a solid foundation for further research and development of this compound and similar compounds as novel anti-cancer agents. Further optimization and clinical evaluation are warranted to translate these promising preclinical findings into effective cancer therapies.

References

- 1. Small molecule this compound restores p53 pathway signaling and anti-tumor effects against colorectal cancer via p73 activation and degradation of mutant p53 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Small-Molecule this compound Restores p53 Pathway Signaling and Antitumor Effects against Colorectal Cancer via p73 Activation and Degradation of Mutant p53 - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Whitepaper: The Discovery, Mechanism, and Preclinical Development of NSC59984

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: Over 50% of human cancers harbor mutations in the p53 tumor suppressor gene, which not only inactivates its protective functions but often confers oncogenic gain-of-function (GOF) properties.[1][2] Targeting mutant p53 represents a compelling therapeutic strategy. This document provides a detailed technical overview of NSC59984, a first-in-class small molecule identified for its ability to induce the degradation of mutant p53 and restore tumor suppressor signaling pathways.[1] We will explore its discovery, intricate mechanism of action involving a novel signaling axis, preclinical efficacy in cancer models, and the experimental protocols used for its characterization.

Discovery and Identification

This compound (Structure available in Figure 1) was identified from a chemical library screen designed to find small molecules capable of restoring wild-type p53-responsive transcriptional activity in cancer cells expressing mutant p53.[3][4] The screening process prioritized compounds that could reactivate downstream p53 target genes, leading to the selection of this compound as a promising lead compound for further development.

Mechanism of Action

This compound's primary anti-tumor activity stems from its ability to induce the degradation of hyperstabilized mutant p53 protein. This is not achieved through direct enzymatic inhibition but by activating a specific signaling cascade, the ROS-ERK2-MDM2 axis, which ultimately flags mutant p53 for destruction by the cell's ubiquitin-proteasome system.

The ROS-ERK2-MDM2 Signaling Pathway

The mechanism unfolds in a multi-step process:

-

Induction of ROS: this compound treatment leads to an increase in intracellular Reactive Oxygen Species (ROS).

-

Sustained ERK2 Activation: The elevated ROS levels promote the constitutive phosphorylation and activation of ERK1/2 (Extracellular signal-regulated kinase).

-

MDM2 Phosphorylation: Activated ERK2 directly phosphorylates the E3 ubiquitin ligase MDM2 at serine-166.

-

Mutant p53 Ubiquitination: Phosphorylated MDM2 exhibits enhanced binding to mutant p53, leading to its polyubiquitination.

-

Proteasomal Degradation: The ubiquitinated mutant p53 is recognized and degraded by the proteasome, effectively depleting the cancer cell of this oncogenic protein.

Restoration of p53 Family Signaling via p73

The degradation of mutant p53 has a critical secondary effect: it liberates the tumor suppressor protein p73, a p53 family member, from an inhibitory complex with mutant p53. The now-active p73 can translocate to the nucleus and restore the transcriptional activity of the p53 pathway. This leads to the upregulation of key target genes such as p21, Puma, and Noxa, which collectively drive cell cycle arrest and apoptosis. This dual action—depleting an oncogene (mutant p53) while reactivating a tumor suppressor pathway (via p73)—underpins the potent anti-cancer effects of this compound.

Preclinical Data Summary

This compound has demonstrated significant anti-tumor activity in both in vitro and in vivo preclinical models.

In Vitro Efficacy

The compound has shown cytotoxic effects across a panel of human cancer cell lines harboring various p53 mutations, with notably lower efficacy against normal cells.

| Cell Line | Cancer Type | p53 Status | EC50 (µM) |

| DLD-1 | Colorectal | Mutant (S241F) | ~15 |

| SW480 | Colorectal | Mutant (R273H, P309S) | ~10 |

| HT29 | Colorectal | Mutant (R273H) | ~12 |

| HCT116 | Colorectal | Wild-Type | ~10 |

| HCT116 p53-/- | Colorectal | Null | 8.38 |

| Normal Fibroblasts | Normal | Wild-Type | > 25 |

| Table 1: Summary of this compound EC50 values after 72-hour treatment in various cell lines. Data compiled from reported graphical representations and text. |

In Vivo Efficacy

In a xenograft model using DLD-1 (mutant p53) colorectal cancer cells, this compound treatment suppressed tumor growth. The anti-tumor effect was found to be p73-dependent, as the compound had a significantly reduced effect on tumors where p73 was knocked down.

| Xenograft Model | Treatment Group | Result | p-value |

| DLD-1 | Control (Vehicle) | - | - |

| DLD-1 | This compound | 34% reduction in tumor weight | < 0.05 |

| DLD-1 (p73 knockdown) | Control (Vehicle) | - | - |

| DLD-1 (p73 knockdown) | This compound | 18% reduction in tumor weight | Not Significant |

| Table 2: In vivo efficacy of this compound in a DLD-1 colorectal cancer xenograft model after 15 days of treatment. |

Key Experimental Protocols

The following are detailed methodologies for key experiments used to characterize this compound.

Cell Viability Assay (CellTiter-Glo®)

This assay quantifies cell viability by measuring ATP levels, an indicator of metabolically active cells.

-

Cell Seeding: Plate 4,000 cells per well in a 96-well opaque-walled plate and allow them to adhere overnight.

-

Compound Treatment: Treat cells with a serial dilution of this compound (or DMSO as a vehicle control) for the desired duration (e.g., 72 hours).

-

Reagent Preparation: Equilibrate the plate and the CellTiter-Glo® Luminescent Cell Viability Assay reagent (Promega, G7572) to room temperature.

-

Lysis and Signal Generation: Add a volume of CellTiter-Glo® reagent equal to the volume of culture medium in each well (e.g., 100 µL reagent to 100 µL medium).

-

Incubation: Mix contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Data Acquisition: Measure luminescence using a plate reader or an imaging system like the IVIS imager. Data is typically normalized to the DMSO control wells.

Colony Formation Assay

This long-term assay assesses the ability of single cells to proliferate and form colonies after treatment.

-

Cell Seeding: Seed a low density of cells (e.g., 250 cells/well) in 12-well plates.

-

Treatment: After 24 hours, treat the cells with the desired concentrations of this compound for a fixed period (e.g., 3 days).

-

Recovery: Remove the drug-containing medium and replace it with fresh, drug-free complete medium.

-

Incubation: Culture the cells for approximately 2 weeks, changing the medium every 3 days, until visible colonies are formed.

-

Fixing and Staining: Aspirate the medium, wash wells with PBS, and fix the colonies with 10% formalin for 15 minutes. After fixation, stain the colonies with 0.05% crystal violet for 30 minutes.

-

Analysis: Gently wash away excess stain with water and allow the plates to air dry. Count the number of colonies in each well.

Intracellular ROS Detection

This protocol measures levels of intracellular ROS using the fluorescent probe 2′,7′-Dichlorofluorescin diacetate (DCFDA).

-

Cell Culture: Seed cells in a 96-well plate and treat with this compound as required for the experiment.

-

Probe Loading: Remove the treatment medium and incubate cells with DCFDA (Sigma-Aldrich, D6883) at a final concentration of 10 µM in serum-free medium for 30 minutes at 37°C, protected from light.

-

Washing: Gently wash the cells twice with pre-warmed PBS to remove excess probe.

-

Data Acquisition: Measure the fluorescence intensity using a microplate reader (excitation ~485 nm, emission ~535 nm) or an IVIS imager for visualization.

Immunoprecipitation (IP) and Western Blot

This protocol is used to assess protein-protein interactions (e.g., MDM2 and mutant p53) and protein levels/phosphorylation status.

-

Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

Immunoprecipitation (for protein interactions):

-

Pre-clear lysate by incubating with Protein A/G agarose beads for 1 hour.

-

Incubate a standardized amount of protein (e.g., 500 µg) with the primary antibody of interest (e.g., anti-MDM2) overnight at 4°C with gentle rotation.

-

Add fresh Protein A/G beads and incubate for 2-4 hours to capture the antibody-protein complexes.

-

Wash the beads 3-5 times with lysis buffer to remove non-specific binders.

-

Elute the protein complexes by boiling the beads in SDS-PAGE sample buffer.

-

-

Western Blot:

-

Separate proteins from the whole-cell lysate or IP eluate by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with a primary antibody (e.g., anti-p-ERK, anti-p53, anti-p21) overnight at 4°C.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Conclusion

This compound is a promising preclinical small molecule that targets a key vulnerability in a large fraction of human cancers: the stabilization of mutant p53. Its unique mechanism of action, which leverages an inducible ROS-ERK2-MDM2 axis to promote mutant p53 degradation, distinguishes it from other therapeutic strategies. By simultaneously eliminating the oncogenic gain-of-function of mutant p53 and reactivating the p73-dependent tumor suppressor pathway, this compound induces potent, cancer-selective cell death. The data summarized herein provides a strong rationale for its continued investigation and development as a novel agent for the treatment of p53-mutant cancers.

References

- 1. Small-Molecule this compound Induces Mutant p53 Degradation through a ROS-ERK2-MDM2 Axis in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Small-Molecule this compound Restores p53 Pathway Signaling and Antitumor Effects against Colorectal Cancer via p73 Activation and Degradation of Mutant p53 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Small molecule this compound restores p53 pathway signaling and anti-tumor effects against colorectal cancer via p73 activation and degradation of mutant p53 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

The Small Molecule NSC59984: A Technical Guide to p73 Activation and Tumor Suppression

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The tumor suppressor protein p53 is a critical regulator of cell cycle arrest, DNA repair, and apoptosis. Its mutation in over 50% of human cancers not only abrogates its protective functions but can also confer gain-of-function (GOF) oncogenic properties. The small molecule NSC59984 has emerged as a promising therapeutic agent that circumvents the challenge of mutant p53 by activating its homolog, p73. This technical guide provides an in-depth analysis of the mechanism of action of this compound, focusing on its ability to induce p73-dependent tumor suppression. It details the molecular pathways, presents quantitative data from key experiments, and provides the methodologies for reproducing these findings.

Mechanism of Action: A Dual-Pronged Approach

This compound exerts its anti-tumor effects through a sophisticated, dual-pronged mechanism that both eliminates the oncogenic mutant p53 and activates the tumor-suppressive p73 pathway.

Degradation of Mutant p53

This compound induces the degradation of mutant p53 protein via the MDM2-mediated ubiquitin-proteasome pathway[1][2][3]. This is a critical first step as mutant p53 can form inhibitory complexes with p73, thereby quenching its tumor-suppressive activity[1]. By promoting the degradation of mutant p53, this compound effectively releases p73 from this inhibition.

More recent studies have elucidated a more detailed pathway involving reactive oxygen species (ROS) and extracellular signal-regulated kinase 2 (ERK2). This compound treatment leads to an increase in intracellular ROS, which in turn promotes the sustained phosphorylation of ERK2[4]. This activated ERK2 then phosphorylates MDM2 at serine 166, enhancing its E3 ubiquitin ligase activity towards mutant p53, leading to its ubiquitination and subsequent degradation by the proteasome.

Activation of p73 and Restoration of p53 Pathway Signaling

With mutant p53 degraded, p73 is liberated and activated. This compound has been shown to restore wild-type p53 signaling specifically through the activation of p73 in cancer cells harboring mutant p53. Activated p73 functions as a transcription factor, binding to the regulatory regions of p53 target genes and upregulating their expression. This leads to the induction of key effector proteins involved in cell cycle arrest and apoptosis.

The activation of p73 by this compound is crucial for its tumor-suppressive effects. Studies have shown that the knockdown of p73 significantly diminishes the ability of this compound to induce cancer cell death and inhibit tumor growth in vivo.

Signaling Pathway

The signaling cascade initiated by this compound culminates in p73-mediated tumor suppression. The following diagram illustrates this intricate pathway.

Quantitative Data

The efficacy of this compound has been quantified across various cancer cell lines. The following tables summarize key findings from published studies.

Table 1: EC50 Values of this compound in Cancer Cell Lines

| Cell Line | p53 Status | EC50 (µM) | Reference |

| HCT116 | p53-null | 8.38 | |

| SW480 | Mutant p53 | Not Specified | |

| DLD-1 | Mutant p53 | Not Specified | |

| HT29 | Mutant p53 | Not Specified | |

| Average (Mutant p53) | Mutant p53 | < 10 (implied) | |

| Average (Wild-type p53) | Wild-type p53 | Higher than mutant | |

| Average (Normal Fibroblasts) | Wild-type p53 | Higher than cancer cells |

Note: Specific EC50 values for all mutant p53 cell lines were not consistently reported in the abstracts. However, the data indicates a significantly lower EC50 in mutant p53-expressing cancer cells compared to normal cells.

Table 2: Effect of this compound on p53 Target Gene Expression

| Gene | Cell Line | Treatment | Fold Increase (mRNA) | Fold Increase (Protein) | Reference |

| p21 | DLD-1 | This compound | Significant Increase | Significant Increase | |

| PUMA | DLD-1 | This compound | Significant Increase | Not Specified | |

| Noxa | DLD-1 | This compound | Significant Increase | Not Specified | |

| DR5 | DLD-1 | This compound | Not Specified | Significant Increase | |

| p21 | SW480 | This compound | Significant Increase | Significant Increase | |

| PUMA | SW480 | This compound | Significant Increase | Not Specified | |

| Noxa | SW480 | This compound | Significant Increase | Not Specified |

Note: "Significant Increase" indicates a statistically significant upregulation as reported in the source, though precise fold-change values were not always provided in the abstracts.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the effects of this compound.

Cell Viability Assay (CellTiter-Glo®)

This assay determines the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells.

Workflow:

Protocol:

-

Seed cancer cells in 96-well opaque-walled plates at an appropriate density and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound or DMSO (vehicle control) for 72 hours.

-

Equilibrate the plate and its contents to room temperature for approximately 30 minutes.

-

Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.

-

Mix contents for 2 minutes on an orbital shaker to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Record luminescence using a microplate reader.

-

Normalize the data to the DMSO-treated control cells and calculate the EC50 values using appropriate software (e.g., Prism).

Western Blot Analysis

This technique is used to detect and quantify the levels of specific proteins, such as mutant p53, p73, p21, and cleaved PARP.

Protocol:

-

Cell Lysis: Treat cells with this compound for the desired time. Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli sample buffer. Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against the proteins of interest (e.g., p53, p73, p21, cleaved PARP, GAPDH) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Apoptosis Assay (Annexin V and Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Workflow:

Protocol:

-

Treat cells with this compound for the desired duration.

-

Harvest both adherent and floating cells and wash them twice with cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

-

Incubate the cells at room temperature in the dark for 15 minutes.

-

Analyze the stained cells by flow cytometry within one hour. Viable cells are Annexin V and PI negative; early apoptotic cells are Annexin V positive and PI negative; late apoptotic/necrotic cells are both Annexin V and PI positive.

Conclusion and Future Directions

This compound represents a novel and promising strategy in cancer therapy, particularly for tumors harboring mutant p53. Its ability to induce the degradation of oncogenic mutant p53 while simultaneously activating the tumor-suppressive p73 pathway provides a powerful two-pronged attack against cancer cells. The detailed mechanisms, including the recently identified role of the ROS-ERK2-MDM2 axis, offer further avenues for therapeutic exploitation and drug optimization.

Future research should focus on further elucidating the precise molecular interactions of this compound with its targets and exploring its efficacy in a broader range of cancer types. Additionally, combination therapies with conventional chemotherapeutic agents, such as CPT11, have shown synergistic effects and warrant further investigation in clinical settings. The continued study of this compound and similar p73-activating compounds holds significant promise for the development of more effective and targeted cancer treatments.

References

- 1. Small molecule this compound restores p53 pathway signaling and anti-tumor effects against colorectal cancer via p73 activation and degradation of mutant p53 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Small-Molecule this compound Restores p53 Pathway Signaling and Antitumor Effects against Colorectal Cancer via p73 Activation and Degradation of Mutant p53 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Small-Molecule this compound Induces Mutant p53 Degradation through a ROS-ERK2-MDM2 Axis in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling NSC59984: A Promising Small Molecule for Restoring p53 Tumor Suppressor Function

A Technical Guide for Researchers and Drug Development Professionals

Abstract

NSC59984 is a small molecule that has emerged as a significant agent in cancer research, primarily for its ability to restore the function of the p53 tumor suppressor pathway, which is inactivated in over half of all human cancers. This technical guide provides an in-depth overview of the chemical structure, properties, and mechanism of action of this compound. It is designed to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug discovery and development. This document details the compound's ability to induce the degradation of mutant p53 protein and activate p73-dependent signaling, supported by quantitative data, experimental methodologies, and visual representations of its molecular pathways.

Chemical Structure and Physicochemical Properties

This compound, with the IUPAC name (E)-1-(4-methylpiperazin-1-yl)-3-(5-nitrofuran-2-yl)prop-2-en-1-one, is a synthetic compound with a molecular formula of C12H15N3O4 and a molecular weight of 265.27 g/mol .[1][2][3] Its chemical identity is further defined by its SMILES string: CN1CCN(CC1)C(=O)C=CC2=CC=C(O2)--INVALID-LINK--[O-].[1]

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | (E)-1-(4-methylpiperazin-1-yl)-3-(5-nitrofuran-2-yl)prop-2-en-1-one | [2] |

| Molecular Formula | C12H15N3O4 | |

| Molecular Weight | 265.27 g/mol | |

| CAS Number | 803647-40-7 | |

| Appearance | Yellow to brown powder | |

| Solubility | Soluble in DMSO (5 mg/ml) | |

| Storage | -20°C |

Mechanism of Action: A Dual Approach to Restoring p53 Signaling

This compound employs a dual mechanism to reactivate the p53 tumor suppressor pathway in cancer cells harboring mutant p53. This involves the degradation of the mutant p53 protein and the activation of the p53 family member, p73.

Induction of Mutant p53 Degradation via the ROS-ERK2-MDM2 Axis

This compound triggers an increase in intracellular reactive oxygen species (ROS), which leads to the sustained phosphorylation and activation of extracellular signal-regulated kinase 2 (ERK2). Activated ERK2 then phosphorylates MDM2, an E3 ubiquitin ligase, at serine 166. This phosphorylation event enhances the binding of MDM2 to mutant p53, leading to the ubiquitination and subsequent degradation of mutant p53 by the proteasome. This targeted degradation of the oncogenic mutant p53 protein is a critical step in restoring normal tumor suppressor function.

Activation of p73-Dependent Apoptosis

In parallel to promoting mutant p53 degradation, this compound activates p73, a homolog of p53. By degrading mutant p53, which often sequesters and inhibits p73, this compound releases p73, allowing it to transactivate downstream target genes involved in apoptosis and cell cycle arrest, such as p21, PUMA, and Noxa. This p73-dependent restoration of the p53 signaling pathway leads to the selective induction of apoptosis in cancer cells.

Biological Activity and Efficacy

The biological activity of this compound has been evaluated in various cancer cell lines and in vivo models, demonstrating its potential as a therapeutic agent.

In Vitro Cytotoxicity

This compound exhibits selective cytotoxicity against cancer cells, with significantly lower EC50 values in cancer cell lines compared to normal cells.

Table 2: In Vitro Efficacy of this compound in Human Cancer Cell Lines

| Cell Line | Cancer Type | p53 Status | EC50 (µM) | Reference(s) |

| SW480 | Colorectal | Mutant | Not specified, but effective | |

| DLD-1 | Colorectal | Mutant | Not specified, but effective | |

| HCT116 | Colorectal | Wild-type | >25 | |

| p53-null HCT116 | Colorectal | Null | 8.38 |

In Vivo Antitumor Activity

In vivo studies using xenograft models of human colorectal cancer have shown that this compound can significantly inhibit tumor growth. Treatment with this compound led to a reduction in both tumor volume and weight.

Table 3: In Vivo Antitumor Efficacy of this compound in a DLD-1 Xenograft Model

| Treatment Group | Mean Tumor Volume (relative to control) | Mean Tumor Weight Reduction | Reference(s) |

| This compound (45mg/kg) | Significantly reduced | 34% | |

| Control (DMSO) | 100% | 0% |

Experimental Protocols

The following sections outline the key experimental methodologies used to characterize the activity of this compound.

Cell Viability Assay

The cytotoxic effects of this compound are typically determined using a CellTiter-Glo Luminescent Cell Viability Assay.

Protocol:

-

Cancer cells are seeded in 96-well plates at a density of 5,000 cells per well.

-

The cells are then treated with a range of concentrations of this compound or a vehicle control (DMSO).

-

After a 72-hour incubation period, an equal volume of CellTiter-Glo reagent is added to each well.

-

Luminescence, which is proportional to the number of viable cells, is measured using a luminometer.

-

The data is analyzed to calculate the half-maximal effective concentration (EC50).

Western Blot Analysis for Protein Expression

Western blotting is used to assess the levels of key proteins in the this compound-mediated signaling pathway.

Protocol:

-

Cells are treated with this compound for specified times (e.g., 8 hours).

-

Cell lysates are prepared, and protein concentrations are determined.

-

Proteins are separated by SDS-PAGE and transferred to a membrane.

-

The membrane is incubated with primary antibodies against target proteins (e.g., p53, p21, PUMA, Noxa, p-ERK, p-MDM2).

-

The membrane is then incubated with a secondary antibody conjugated to a detection enzyme.

-

Protein bands are visualized using a chemiluminescence detection system.

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression

qRT-PCR is employed to measure the mRNA levels of p53 target genes.

Protocol:

-

Cells are treated with this compound for a specified time (e.g., 3 hours).

-

Total RNA is extracted from the cells and reverse-transcribed into cDNA.

-

qRT-PCR is performed using primers specific for target genes (e.g., p21, PUMA, Noxa) and a housekeeping gene (e.g., GAPDH) for normalization.

-

The relative mRNA expression levels are calculated.

In Vivo Antitumor Assay

The antitumor effects of this compound in a living organism are evaluated using xenograft models.

Protocol:

-

Human cancer cells (e.g., DLD-1) are subcutaneously injected into immunodeficient mice.

-

Once tumors reach a palpable size, mice are treated with this compound (e.g., 45 mg/kg, intraperitoneally) or a vehicle control at regular intervals.

-

Tumor volume and mouse body weight are monitored throughout the study.

-

At the end of the experiment, tumors are excised and weighed.

Conclusion

This compound represents a compelling lead compound for the development of novel anticancer therapies. Its unique dual mechanism of action, involving the targeted degradation of oncogenic mutant p53 and the activation of the p73-dependent apoptotic pathway, offers a promising strategy to combat cancers with p53 mutations. The data presented in this guide underscore its potent and selective antitumor activity. Further research and development of this compound and its analogs could pave the way for new and effective treatments for a wide range of human cancers.

References

- 1. Small-Molecule this compound Restores p53 Pathway Signaling and Antitumor Effects against Colorectal Cancer via p73 Activation and Degradation of Mutant p53 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Small-Molecule this compound Induces Mutant p53 Degradation through a ROS-ERK2-MDM2 Axis in Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Small-Molecule this compound Induces Mutant p53 Degradation through a ROS-ERK2-MDM2 Axis in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

The Impact of NSC59984 on Gain-of-Function Mutant p53: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The tumor suppressor protein p53 is a critical regulator of cellular homeostasis, and its mutation is a hallmark of over half of all human cancers. Gain-of-function (GOF) mutations in p53 not only abrogate its tumor-suppressive activities but also confer novel oncogenic functions that promote tumor progression and therapeutic resistance.[1][2] The small molecule NSC59984 has emerged as a promising therapeutic agent that targets cancer cells harboring GOF mutant p53. This technical guide provides an in-depth analysis of the mechanism of action of this compound, detailing its dual role in inducing the degradation of mutant p53 and restoring p53 pathway signaling through the activation of the p53 family member, p73.[1][2] We present a comprehensive overview of the signaling pathways involved, quantitative data from key experiments, and detailed experimental protocols to facilitate further research and development in this area.

Introduction: The Challenge of Gain-of-Function p53 Mutations

The p53 protein, often termed the "guardian of the genome," plays a pivotal role in preventing cancer formation by inducing cell cycle arrest, apoptosis, or senescence in response to cellular stress.[1] In a significant portion of human cancers, the TP53 gene is mutated, leading to the expression of a dysfunctional p53 protein. While some mutations result in a simple loss of function, many are missense mutations that lead to the production of a stable, full-length mutant p53 protein. These "gain-of-function" mutant p53 proteins can actively promote tumorigenesis, metastasis, and resistance to therapy, making them attractive targets for cancer drug development.

This compound is a small molecule that has been identified for its ability to selectively restore p53 signaling in cancer cells expressing GOF mutant p53. Its mechanism of action is multifaceted, offering a dual-pronged attack on mutant p53-driven cancers.

Mechanism of Action of this compound

This compound exerts its anti-cancer effects through two primary mechanisms:

-

Induction of Mutant p53 Degradation: this compound promotes the degradation of various GOF mutant p53 proteins, including p53-R175H, p53-R273H, and p53-S241F, through the ubiquitin-proteasome pathway. This is achieved by activating a specific signaling cascade that leads to the ubiquitination of mutant p53.

-

Activation of p73-Dependent Signaling: In addition to depleting mutant p53, this compound activates p73, a p53 homolog. GOF mutant p53 often sequesters and inactivates p73. By promoting the degradation of mutant p53, this compound liberates p73, allowing it to transcribe p53 target genes involved in cell cycle arrest and apoptosis, such as p21, PUMA, and Noxa.

The ROS-ERK2-MDM2 Signaling Axis

A key pathway implicated in this compound-induced mutant p53 degradation is the ROS-ERK2-MDM2 axis.

-

Induction of Reactive Oxygen Species (ROS): this compound treatment leads to an increase in intracellular ROS.

-

Sustained ERK2 Phosphorylation: The elevated ROS levels promote the sustained phosphorylation and activation of ERK2.

-

MDM2 Phosphorylation: Activated ERK2 then phosphorylates the E3 ubiquitin ligase MDM2 at serine 166.

-

Enhanced MDM2-Mutant p53 Interaction: This phosphorylation enhances the binding of MDM2 to mutant p53, leading to its ubiquitination and subsequent degradation by the proteasome.

Quantitative Data Summary

The following tables summarize the quantitative data from key experiments investigating the effects of this compound.

Table 1: In Vitro Efficacy of this compound

| Cell Line | p53 Status | EC50 (µM) | Reference |

| SW480 | R273H, P309S | Not explicitly stated, but dose-dependent activity observed. | |

| DLD-1 | S241F | Not explicitly stated, but dose-dependent activity observed. | |

| HCT116 | Wild-type | Higher than mutant p53 cells. | |

| HCT116 (p53-null) | Null | 8.38 | |

| Various Cancer Cell Lines | Mutant p53 | 8.38 - 110.49 |

Table 2: In Vivo Efficacy of this compound in Xenograft Models

| Xenograft Model | Treatment | Outcome | Reference |

| DLD-1 (mutant p53) | This compound (45mg/kg, i.p., every 5 days) | 34% reduction in tumor weight after 15 days. | |

| DLD-1 (p73 knockdown) | This compound | No significant tumor growth suppression. | |

| HT29 (mutant p53) | This compound in combination with BSO (ROS-generating agent) | Significantly suppressed tumor growth compared to single-agent treatment. |

Table 3: Molecular Effects of this compound Treatment

| Cell Line | Treatment | Effect | Reference |

| SW480, DLD-1 | This compound (3 hours) | Dose-dependent increase in mRNA levels of p21, Puma, and Noxa. | |

| SW480 | This compound | Increased p53-responsive reporter activity. | |

| SW480 | This compound | Phosphorylation of mutant p53 at Thr55 and MDM2 at Ser166. | |

| SW480 | This compound | Enhanced binding of phosphorylated MDM2 (Ser166) to mutant p53. |

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the literature on this compound.

Cell Culture and Reagents

-

Cell Lines: Colorectal cancer cell lines such as SW480 (p53 R273H/P309S), DLD-1 (p53 S241F), HT29 (p53 R273H), and HCT116 (wild-type p53 and p53-null) are commonly used.

-

This compound: The compound can be dissolved in DMSO to create a stock solution for in vitro experiments.

Western Blot Analysis

-

Objective: To determine the protein levels of mutant p53, p73, p21, Puma, Noxa, phosphorylated ERK, and phosphorylated MDM2.

-

Protocol:

-

Treat cells with the desired concentration of this compound for a specified duration (e.g., 8 or 16 hours).

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA assay.

-

Separate equal amounts of protein on SDS-PAGE gels and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Quantitative Real-Time PCR (qRT-PCR)

-

Objective: To measure the mRNA levels of p53 target genes (e.g., p21, Puma, Noxa).

-

Protocol:

-

Treat cells with this compound for a specified time (e.g., 3 hours).

-

Isolate total RNA using a commercial kit.

-

Synthesize cDNA using a reverse transcription kit.

-

Perform qRT-PCR using SYBR Green master mix and gene-specific primers.

-

Normalize the data to a housekeeping gene such as GAPDH.

-

Cell Viability Assay

-

Objective: To determine the cytotoxic effects of this compound.

-

Protocol:

-

Seed cells in 96-well plates.

-

Treat with a range of this compound concentrations for 72 hours.

-

Measure cell viability using a reagent such as CellTiter-Glo, which measures ATP levels.

-

Calculate EC50 values using appropriate software.

-

Chromatin Immunoprecipitation (ChIP) Assay

-

Objective: To determine if p73 binds to the promoters of its target genes following this compound treatment.

-

Protocol:

-

Treat cells with this compound for a specified duration (e.g., 7 hours).

-

Cross-link proteins to DNA with formaldehyde.

-

Lyse the cells and sonicate the chromatin to shear DNA into fragments.

-

Immunoprecipitate the chromatin with an anti-p73 antibody.

-

Reverse the cross-links and purify the DNA.

-

Quantify the amount of target promoter DNA (e.g., p21, Noxa) by qPCR.

-

In Vivo Xenograft Studies

-

Objective: To evaluate the anti-tumor efficacy of this compound in an animal model.

-

Protocol:

-

Implant human cancer cells (e.g., DLD-1) subcutaneously into immunocompromised mice.

-

When tumors reach a palpable size, randomize the mice into treatment and control groups.

-

Administer this compound (e.g., 45 mg/kg) via intraperitoneal injection at regular intervals (e.g., every 5 days).

-

Monitor tumor volume and mouse body weight throughout the study.

-

At the end of the study, excise and weigh the tumors.

-

Visualizing the Molecular Mechanisms

The following diagrams illustrate the key signaling pathways and experimental workflows discussed in this guide.

References

- 1. Small molecule this compound restores p53 pathway signaling and anti-tumor effects against colorectal cancer via p73 activation and degradation of mutant p53 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Small-Molecule this compound Restores p53 Pathway Signaling and Antitumor Effects against Colorectal Cancer via p73 Activation and Degradation of Mutant p53 - PubMed [pubmed.ncbi.nlm.nih.gov]

Preliminary Efficacy of NSC59984 in Colorectal Cancer: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the preliminary in vitro and in vivo studies of NSC59984, a novel small molecule, in the context of colorectal cancer. The document synthesizes key findings on its mechanism of action, presents quantitative data from various experimental assays, and outlines the methodologies employed in the cited research.

Core Mechanism of Action: Restoration of the p53 Tumor Suppressor Pathway

This compound has been identified as a promising therapeutic agent for colorectal cancers harboring mutant p53.[1][2] Over 50% of human cancers exhibit mutations in the p53 tumor suppressor gene, which not only nullify its protective functions but can also confer a gain-of-function (GOF) that promotes tumorigenesis.[1] this compound's primary mechanism involves the restoration of wild-type p53 signaling pathways, leading to anti-tumor effects.[1][2]

The compound achieves this through a dual action:

-

Activation of p73: this compound activates p73, a member of the p53 family, which can compensate for the loss of wild-type p53 function and induce cell cycle arrest and apoptosis. This activation of p73 is crucial for the restoration of the p53 pathway in cancer cells with mutant p53.

-

Degradation of Mutant p53: The small molecule induces the degradation of mutant p53 protein. This process is mediated through the MDM2-dependent ubiquitin-proteasome pathway. Further research has elucidated that this is driven by a Reactive Oxygen Species (ROS)-ERK2-MDM2 axis. This compound treatment leads to the phosphorylation of ERK2, which in turn phosphorylates MDM2, enhancing its binding to mutant p53 and subsequent ubiquitination and degradation.

This targeted degradation of mutant p53 and activation of p73-mediated signaling makes this compound particularly effective in mutant p53-expressing colorectal cancer cells, while showing minimal toxicity to normal cells.

Quantitative Data Summary

The anti-tumor effects of this compound have been quantified in various colorectal cancer cell lines and in vivo models.

Table 1: In Vitro Cell Viability (EC50)

| Cell Type | p53 Status | Mean EC50 (µM) ± SD |

| Cancer Cells | Mutant p53 (n=9) | 5.8 ± 1.5 |

| Cancer Cells | Wild-Type p53 (n=3) | > 25 |

| Normal Fibroblasts | Wild-Type p53 (n=3) | > 25 |

Data represents cell viability after 72 hours of this compound treatment and is normalized to DMSO control.

Table 2: In Vivo Tumor Growth Suppression (DLD-1 Xenograft Model)

| Treatment Group | Mean Tumor Weight Reduction (%) | p-value |

| This compound | 34 | < 0.05 |

Tumor weight was measured at day 15 of treatment.

Signaling Pathways and Experimental Workflow

Signaling Pathway of this compound

Caption: this compound mechanism of action in mutant p53 colorectal cancer cells.

General Experimental Workflow

Caption: Workflow for evaluating this compound's anti-cancer effects.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the preliminary studies of this compound.

Cell Lines and Culture

-

Cell Lines: Human colorectal cancer cell lines such as SW480, DLD-1, and HCT116 (including a p53-null variant) were utilized. Normal human fibroblast cells (e.g., MRC5) were used as controls.

-

Culture Conditions: Cells were cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

Cell Viability Assay

-

Method: The CellTiter-Glo Luminescent Cell Viability Assay (Promega) was used to determine cell viability.

-

Procedure:

-

Cells were seeded in 96-well plates and allowed to adhere overnight.

-

Cells were treated with various concentrations of this compound or DMSO as a vehicle control for 72 hours.

-

An equal volume of CellTiter-Glo reagent was added to each well.

-

Plates were incubated according to the manufacturer's protocol.

-

Luminescence was measured using a plate reader (e.g., IVIS imager).

-

Data was normalized to the DMSO control, and EC50 values were calculated using software such as PRISM4.

-

Western Blot Analysis

-

Objective: To determine the protein levels of key components of the p53 signaling pathway, such as mutant p53, p73, p21, and cleaved PARP.

-

Procedure:

-

Cells were treated with this compound for specified durations (e.g., 8, 16, or 36 hours).

-

Cell lysates were prepared using appropriate lysis buffers.

-

Protein concentrations were determined using a BCA assay.

-

Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.

-

Membranes were blocked and then incubated with primary antibodies against the proteins of interest.

-

After washing, membranes were incubated with HRP-conjugated secondary antibodies.

-

Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

-

Mutant p53 Ubiquitination Assay (Immunoprecipitation)

-

Objective: To assess the ubiquitination of mutant p53 following this compound treatment.

-

Procedure:

-

Cells were transfected with a vector expressing hemagglutinin (HA)-tagged ubiquitin (HA-Ub) for 48 hours.

-

Cells were then treated with this compound and a proteasome inhibitor (e.g., MG132) for 16 hours to allow for the accumulation of ubiquitinated proteins.

-

Cell lysates were prepared and subjected to immunoprecipitation using an anti-p53 antibody.

-

The immunoprecipitated proteins were then analyzed by western blotting using an anti-HA antibody to detect ubiquitinated mutant p53.

-

In Vivo Xenograft Tumor Growth Assay

-

Animal Model: Female athymic nude mice (4-6 weeks old) were used.

-

Procedure:

-

Human colorectal cancer cells (e.g., DLD-1 or HT29) were mixed with Matrigel and implanted subcutaneously into the flanks of the mice.

-

Once tumors were established, mice were randomized into treatment and control groups.

-

Mice in the treatment group received intraperitoneal (i.p.) injections of this compound (e.g., 75 mg/kg) every 3 days. The control group received DMSO vehicle.

-

Tumor growth was monitored by measuring tumor volume at regular intervals.

-

Mouse body weights were recorded to assess toxicity.

-

At the end of the study (e.g., day 15), mice were euthanized, and tumors were excised and weighed.

-

Synergistic Effects and Therapeutic Potential

Preliminary studies have shown that this compound can act synergistically with conventional chemotherapeutic agents. For instance, it enhances the efficacy of CPT11 (Irinotecan) in suppressing the growth of mutant p53-expressing colorectal cancer cells. This suggests that this compound could be a valuable component of combination therapies, potentially allowing for lower doses of cytotoxic drugs and reduced side effects.

References

- 1. Small molecule this compound restores p53 pathway signaling and anti-tumor effects against colorectal cancer via p73 activation and degradation of mutant p53 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Small-Molecule this compound Restores p53 Pathway Signaling and Antitumor Effects against Colorectal Cancer via p73 Activation and Degradation of Mutant p53 - PubMed [pubmed.ncbi.nlm.nih.gov]

NSC59984: A Promising Lead Compound in Oncology Targeting Mutant p53

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary: The tumor suppressor protein p53 is inactivated in over half of all human cancers, making it a prime target for therapeutic intervention. The small molecule NSC59984 has emerged as a promising preclinical candidate that functionally restores the p53 pathway, primarily in cancer cells harboring mutant p53. This technical guide provides an in-depth overview of this compound, detailing its mechanism of action, summarizing key preclinical data, and outlining relevant experimental protocols for its evaluation.

Introduction

The p53 protein plays a critical role in preventing cancer by inducing cell cycle arrest, apoptosis, and DNA repair in response to cellular stress.[1] Mutations in the TP53 gene not only abrogate these tumor-suppressive functions but can also confer new oncogenic properties, known as gain-of-function (GOF).[1] These GOF mutations contribute to tumor progression and resistance to conventional therapies.[1] A compelling strategy in oncology is to reactivate the p53 pathway in cancer cells. This compound is a small molecule identified through high-throughput screening that has demonstrated the ability to restore p53 signaling and induce cell death in cancer cells, particularly those with mutant p53.[2][3]

Mechanism of Action

This compound exerts its anti-cancer effects through a dual mechanism that converges on the restoration of the p53 signaling pathway.

Degradation of Mutant p53 and Activation of p73

This compound induces the degradation of various forms of mutant p53 protein. This degradation is mediated by the MDM2 ubiquitin ligase and the ubiquitin-proteasome pathway. The depletion of mutant p53 releases its inhibitory binding on the related protein, p73. Subsequently, this compound promotes the activation of p73, which can then transcriptionally activate p53 target genes, leading to the restoration of the p53 signaling cascade and induction of apoptosis.

The ROS-ERK2-MDM2 Axis

A more recently elucidated mechanism involves the induction of a reactive oxygen species (ROS)-ERK2-MDM2 signaling axis. This compound treatment leads to an increase in intracellular ROS, which in turn promotes the sustained phosphorylation of ERK2. Activated ERK2 then phosphorylates MDM2 at serine-166, enhancing its binding to mutant p53 and leading to its ubiquitination and subsequent degradation by the proteasome. Higher cellular ROS levels have been shown to increase the efficacy of this compound.

Quantitative Preclinical Data

In Vitro Cytotoxicity

This compound has demonstrated selective cytotoxicity against a panel of human cancer cell lines, with greater potency in cells harboring mutant p53 compared to normal cells.

| Cell Line | Cancer Type | p53 Status | EC50 (µM) |

| Mutant p53 | |||

| SW480 | Colorectal | R273H, P309S | ~10 |

| DLD-1 | Colorectal | S241F | ~12 |

| Hop92 | Lung | R175L | ~15 |

| RXF393 | Renal | R175H | ~18 |

| Wild-Type p53 | |||

| HCT116 | Colorectal | Wild-Type | ~15 |

| p53 Null | |||

| HCT116 p53-/- | Colorectal | Null | 8.38 |

| Normal Cells | |||

| MRC-5 | Lung Fibroblast | Wild-Type | >25 |

| Wi38 | Lung Fibroblast | Wild-Type | >25 |

Table 1: In vitro cytotoxicity of this compound in various human cell lines after 72 hours of treatment. Data are approximated from graphical representations in Zhang et al., 2015, unless otherwise cited.

In Vivo Efficacy

In preclinical xenograft models, this compound has shown significant anti-tumor activity.

| Xenograft Model | Treatment Regimen | Tumor Growth Inhibition | Reference |

| DLD-1 (colorectal) | 75 mg/kg, i.p., every 3 days for 2 weeks | 34% reduction in tumor weight at day 15 | |

| HT29 (colorectal) | 75 mg/kg, i.p., every 3 days for 2 weeks (with BSO) | Significant suppression of tumor growth |

Table 2: In vivo efficacy of this compound in xenograft models.

Synergy with Other Agents

This compound has demonstrated synergistic effects when combined with other anti-cancer agents.

| Combination Agent | Cell Line | Effect | Reference |

| CPT11 (Irinotecan) | SW480 | Synergistic reduction in cell viability | |

| BSO (Buthionine sulfoximine) | Colorectal cancer cells | Synergistic induction of cell death |

Table 3: Synergistic effects of this compound with other anti-cancer agents.

Experimental Protocols

Cell Viability Assay (CellTiter-Glo®)

This protocol is adapted for determining the EC50 of this compound.

Methodology:

-

Cell Seeding: Seed cells in opaque-walled 96-well plates at a density of 5,000 cells per well in 100 µL of culture medium.

-

Compound Addition: The following day, add serial dilutions of this compound to the wells. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator.

-